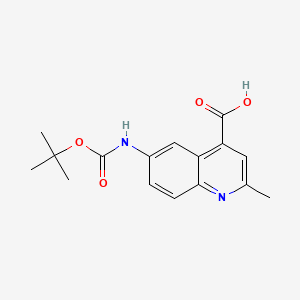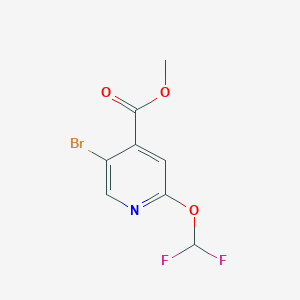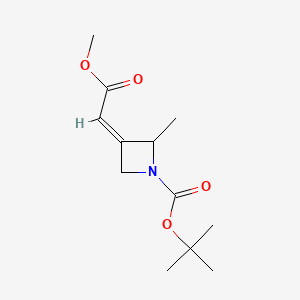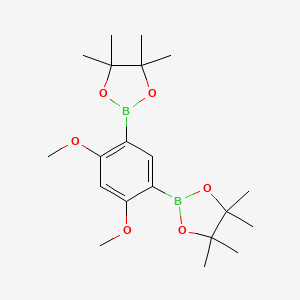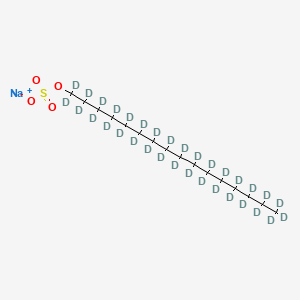
Hexadecyl sodium sulfate-D33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl sodium sulfate-D33 involves the deuteration of sodium hexadecyl sulfate. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl sodium sulfate-D33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
Hexadecyl sodium sulfate-D33 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biological membranes and protein interactions due to its surfactant properties.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.
Industry: Applied in the formulation of detergents and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism of action of hexadecyl sodium sulfate-D33 involves its surfactant properties, which allow it to interact with biological membranes and proteins. The incorporation of deuterium into the compound can affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific research applications .
Comparaison Avec Des Composés Similaires
Hexadecyl sodium sulfate-D33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Sodium hexadecyl sulfate: The non-deuterated version of this compound.
Sodium dodecyl sulfate: A shorter-chain surfactant commonly used in laboratory and industrial applications.
Sodium tetradecyl sulfate: Another surfactant with a slightly shorter chain length than hexadecyl sodium sulfate.
The deuterium labeling of this compound provides unique advantages in scientific research, particularly in studies involving reaction mechanisms, pharmacokinetics, and metabolic profiling .
Propriétés
Formule moléculaire |
C16H33NaO4S |
|---|---|
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
Clé InChI |
GGHPAKFFUZUEKL-XZAQTRAVSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)

![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)




